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Compound of Interest

Compound Name: 1-Isocyano-4-phenoxybenzene

CAS No.: 730964-87-1

Cat. No.: B1586562

Get Quote

Introduction & Strategic Value
1-Isocyano-4-phenoxybenzene is a high-value building block in drug discovery.[1] Unlike

simple alkyl isocyanides (e.g., tert-butyl isocyanide) which are often used as convertible

auxiliaries, this aromatic isocyanide is designed to remain in the final molecule. It introduces a

biaryl ether motif—a privileged scaffold found in numerous kinase inhibitors (e.g., Ibrutinib

analogs) and antimicrobials.

Why use this specific isocyanide?

Pharmacophore Installation: Direct incorporation of the hydrophobic diphenyl ether moiety,

improving membrane permeability and π-π stacking interactions in protein binding pockets.

Reactivity Profile: The 4-phenoxy substituent is electron-donating (via resonance), making

the isocyanide carbon sufficiently nucleophilic for rapid reaction with imines, while the

aromatic ring stabilizes the resulting bis-amide against metabolic cleavage compared to

aliphatic analogs.
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Synthetic Efficiency: It enables the construction of "drug-like" libraries (Lipinski compliant) in

a single pot, avoiding the need for post-synthesis arylation (e.g., Chan-Lam coupling).

Chemical Properties & Preparation
While 1-Isocyano-4-phenoxybenzene is commercially available, its stability can be

compromised by prolonged storage (polymerization). For critical applications, fresh preparation

is recommended to ensure high yields in the subsequent Ugi reaction.

Reagent Profile
Property Data

CAS Number 730964-87-1

Molecular Weight 195.22 g/mol

Appearance Pale yellow liquid to low-melting solid

Odor Profile
Distinctive isocyanide odor (less volatile than

alkyl isocyanides, but handle in fume hood)

Solubility
Soluble in DCM, MeOH, TFE, THF; Insoluble in

water

Protocol A: Fresh Synthesis (Dehydration of
Formamide)
Rationale: Commercial batches may contain formamide impurities that poison the Ugi reaction.

Reagents:

-(4-phenoxyphenyl)formamide (1.0 equiv), POCl

(1.0 equiv), Et

N (5.0 equiv), DCM (dry).

Setup: Dissolve
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-(4-phenoxyphenyl)formamide in dry DCM (0.5 M) in a round-bottom flask under N

.

Base Addition: Add Et

N (5.0 equiv) and cool the mixture to 0 °C.

Dehydration: Dropwise add POCl

(1.0 equiv) over 10 minutes. The solution will turn deep yellow/brown.

Reaction: Stir vigorously at 0 °C for 10–30 minutes. Monitor by TLC (isocyanide is less polar

than formamide).

Quench & Workup: Quench with saturated Na

CO

solution (careful: gas evolution). Extract with DCM, wash with brine, dry over Na

SO

.

Purification: Rapid filtration through a short plug of silica gel (eluent: 100% DCM or 10% Et

O/DCM).

Note: Do not store on silica. Evaporate solvent immediately to obtain the pure isocyanide.

Standard Ugi-4CR Protocol
Objective: Synthesis of

-acetamido carboxamides (Peptidomimetics).

Mechanistic Insight
The reaction proceeds via the formation of an imine (Schiff base), followed by protonation by

the carboxylic acid. The 1-Isocyano-4-phenoxybenzene acts as the C-nucleophile, attacking

the iminium ion. The phenoxy group renders the isocyanide electron-rich, which generally
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accelerates the addition step compared to electron-deficient aryl isocyanides (e.g., 4-

nitrophenyl isocyanide).

Experimental Procedure
Scale: 1.0 mmol

Imine Formation:

In a 5 mL vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol

(MeOH) or 2,2,2-Trifluoroethanol (TFE) (1.0 mL, 1.0 M concentration).

Tip: TFE is superior for difficult substrates due to its hydrogen-bond donating ability, which

activates the imine.

Stir at room temperature (RT) for 30–60 minutes. (Add 3Å molecular sieves if using

aqueous amine solutions).

Addition of Components:

Add the Carboxylic Acid (1.0 mmol).

Add 1-Isocyano-4-phenoxybenzene (1.0 mmol) last.

Reaction:

Stir at RT for 12–24 hours.

Monitoring: The isocyanide spot (TLC) should disappear. If the reaction stalls, heat to 40

°C.

Workup:

Evaporate the solvent under reduced pressure.[2][3]

Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine), saturated

NaHCO

(to remove unreacted acid), and brine.
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Purify via flash column chromatography (Hexane/EtOAc).

Application Note: Ugi-Tetrazole Reaction
Objective: Synthesis of 1,5-disubstituted tetrazoles (Bioisosteres of cis-amide bonds). This is a

highly reliable variation where TMSN

replaces the carboxylic acid.

Protocol
Mix: Combine Amine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH (1.0 M). Stir 30 min.

Add: Add TMSN

(1.0–1.2 equiv) followed by 1-Isocyano-4-phenoxybenzene (1.0 equiv).

React: Stir at RT for 18–24 hours.

Safety: TMSN

is toxic and hydrolyzes to HN

. Handle in a fume hood.

Workup: Remove volatiles. The product often precipitates or can be purified by silica gel

chromatography.

Visual Guide & Troubleshooting
Reaction Mechanism & Pathway

Reagents:
Amine + Aldehyde

Imine Formation
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(Activated by Acid)
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(Carboxylate/Azide)
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Final Scaffold:
Biaryl Ether Bis-amide

 Ugi-Tetrazole (No Mumm)
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Caption: Mechanistic flow for 1-Isocyano-4-phenoxybenzene in Ugi-4CR (solid line) and Ugi-

Tetrazole (dashed line) pathways.
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Caption: Troubleshooting logic for maximizing yield with aromatic isocyanides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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